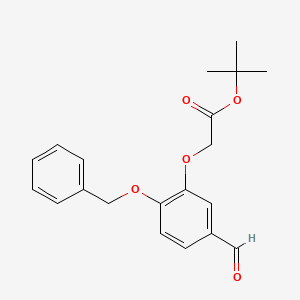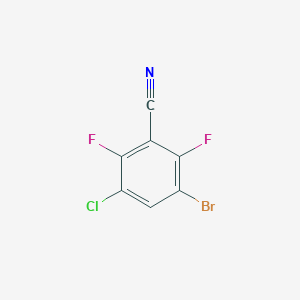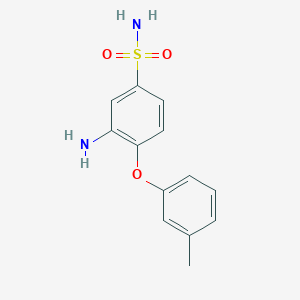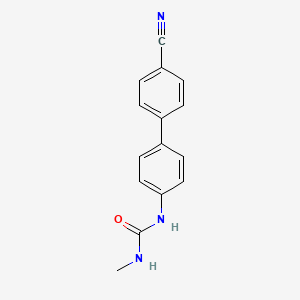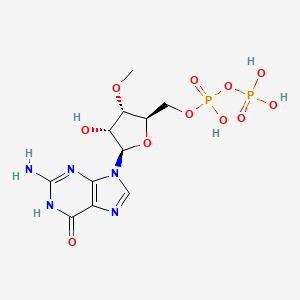![molecular formula C17H20O5S B13725767 [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13725767.png)
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate typically involves the reaction of 3-ethoxy-5-(hydroxymethyl)benzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfonate group can be reduced to a sulfonic acid using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: 3-ethoxy-5-(carboxymethyl)phenyl 4-methylbenzenesulfonate.
Reduction: 3-ethoxy-5-(hydroxymethyl)phenyl 4-methylbenzenesulfonic acid.
Substitution: 3-ethoxy-5-(substituted-methyl)phenyl 4-methylbenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a protecting group for hydroxyl functionalities in multi-step organic synthesis.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of specialty chemicals and polymers.
- Employed as a stabilizer in the formulation of certain industrial products.
Wirkmechanismus
The mechanism of action of [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Phenylephrine Related Compound F: A compound with similar structural features but different functional groups.
Methylammonium lead halide: A compound with a different core structure but similar applications in research and industry.
Uniqueness:
- The presence of both ethoxy and hydroxymethyl groups on the phenyl ring makes [3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate unique compared to other sulfonates.
- Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H20O5S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[3-ethoxy-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-3-21-16-9-14(11-18)8-15(10-16)12-22-23(19,20)17-6-4-13(2)5-7-17/h4-10,18H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
DWRSTMKQRPGZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)COS(=O)(=O)C2=CC=C(C=C2)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


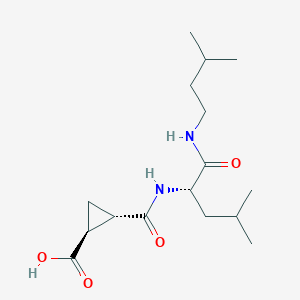
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

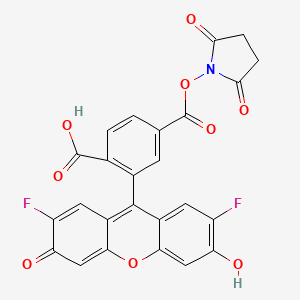
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
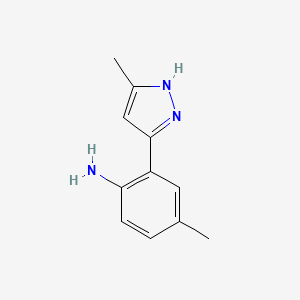
![1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
